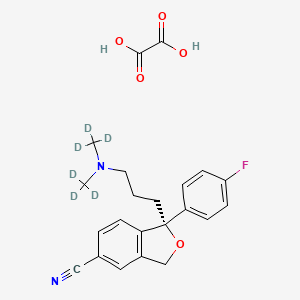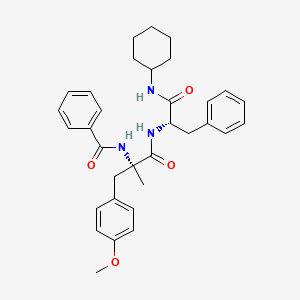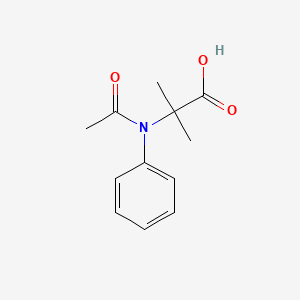
2-methyl-2-(N-phenylacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(N-acetyl-anilino)-isobutyric acid is an organic compound that belongs to the class of N-acylated alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline moiety, which is further connected to an isobutyric acid backbone. It is a derivative of aniline and is used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(N-phenylacetamido)propanoic acid typically involves the acetylation of aniline. The process begins with the reaction of aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The use of catalysts such as zinc acetate in acetic acid under microwave irradiation has been reported to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(N-acetyl-anilino)-isobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Alpha-(N-acetyl-anilino)-isobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The aniline moiety allows for electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds .
Comparación Con Compuestos Similares
Acetanilide: Another N-acylated aniline derivative, used as a precursor in the synthesis of pharmaceuticals.
N-acetyl-L-alanine: An N-acylated alpha amino acid, similar in structure but with different biological properties.
Uniqueness: Alpha-(N-acetyl-anilino)-isobutyric acid is unique due to its specific combination of aniline and isobutyric acid, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
105901-29-9 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.256 |
Nombre IUPAC |
2-(N-acetylanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(12(2,3)11(15)16)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16) |
Clave InChI |
IZNFFADGCJRGQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O |
Sinónimos |
Alanine, N-acetyl-2-methyl-N-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


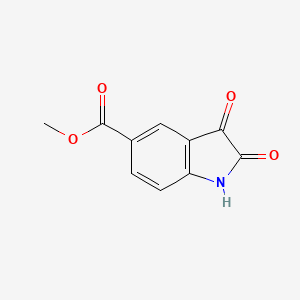
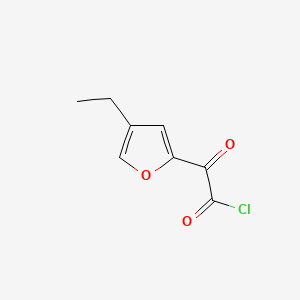
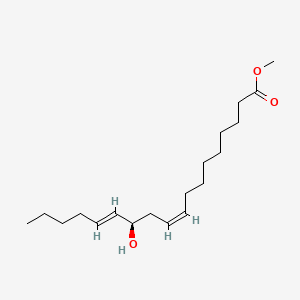
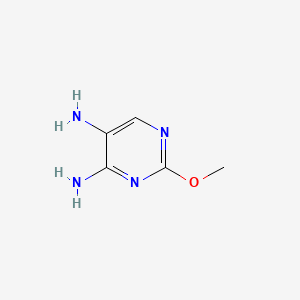
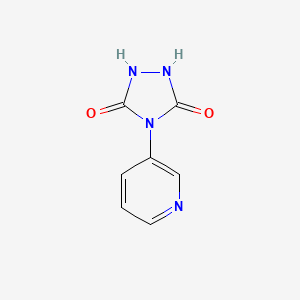

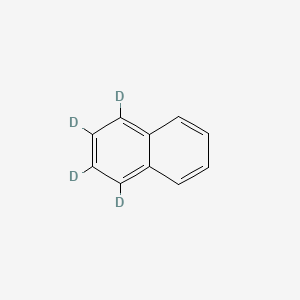
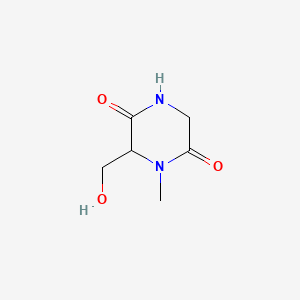
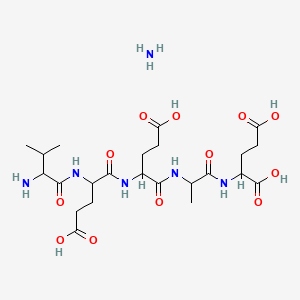
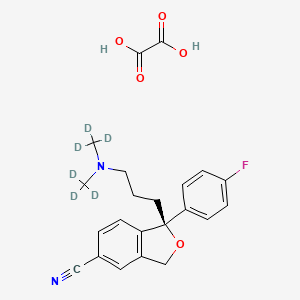
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
